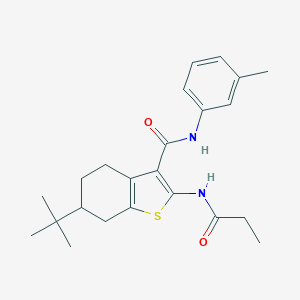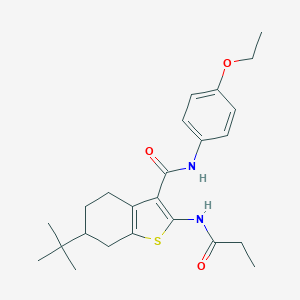![molecular formula C16H17NO6 B289456 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine](/img/structure/B289456.png)
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine, also known as DMPA, is a synthetic molecule that has gained attention in the scientific community due to its potential use in drug delivery and as a building block for the synthesis of other compounds. DMPA is a derivative of phenylalanine, an essential amino acid that plays a critical role in protein synthesis and neurotransmitter function.
Mecanismo De Acción
The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine is not fully understood, but it is thought to involve the formation of stable complexes with metal ions and other molecules, which may enhance drug delivery and increase the bioavailability of certain compounds.
Biochemical and Physiological Effects:
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine has been shown to have low toxicity and is generally well-tolerated in vivo. It has been found to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine in lab experiments is its ability to form stable complexes with metal ions and other molecules, which may enhance drug delivery and increase the bioavailability of certain compounds. However, one limitation is that N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine is a synthetic molecule and may not accurately reflect the behavior of naturally occurring compounds.
Direcciones Futuras
1. Further investigation of the mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine and its potential therapeutic applications.
2. Development of new drug delivery systems using N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine and other synthetic molecules.
3. Synthesis of novel compounds using N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine as a building block.
4. Exploration of the potential use of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine in the field of nanotechnology.
5. Investigation of the potential environmental impact of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine and other synthetic molecules.
Métodos De Síntesis
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine can be synthesized using a multistep process that involves the reaction of phenylalanine with various reagents, such as oxalyl chloride and dimethylformamide, to form the intermediate compound. The intermediate is then reacted with a dioxane derivative to produce N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine.
Aplicaciones Científicas De Investigación
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine has been studied for its potential use in drug delivery systems, such as liposomes and nanoparticles, due to its ability to form stable complexes with metal ions and other molecules. It has also been investigated as a building block for the synthesis of other compounds, such as peptides and peptidomimetics.
Propiedades
Fórmula molecular |
C16H17NO6 |
|---|---|
Peso molecular |
319.31 g/mol |
Nombre IUPAC |
2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H17NO6/c1-16(2)22-14(20)11(15(21)23-16)9-17-12(13(18)19)8-10-6-4-3-5-7-10/h3-7,9,12,17H,8H2,1-2H3,(H,18,19) |
Clave InChI |
VRKUEZXBZOJRDB-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CNC(CC2=CC=CC=C2)C(=O)O)C(=O)O1)C |
SMILES canónico |
CC1(OC(=O)C(=CNC(CC2=CC=CC=C2)C(=O)O)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[({6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289373.png)
![Methyl 2-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289374.png)
![6-tert-butyl-N-(4-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289375.png)
![4-[(6-Tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289377.png)
![N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B289379.png)
![N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289380.png)
![6-tert-butyl-N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289381.png)

![6-tert-butyl-N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289384.png)

![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)

![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)